松萝素

描述

AZD3839 是一种能够透过血脑屏障的人类β-位点淀粉样前体蛋白裂解酶 1 (BACE1) 抑制剂。研究表明,它可以在体外模型中降低淀粉样蛋白β 1-40 和淀粉样蛋白β 1-42 的水平。 由于该化合物能够抑制 BACE1,而 BACE1 参与了淀粉样蛋白β 肽的形成,而淀粉样蛋白β 肽是阿尔茨海默病的标志性特征,因此该化合物被开发为一种潜在的阿尔茨海默病治疗药物 .

科学研究应用

AZD3839 作为治疗阿尔茨海默病的潜在药物,已被广泛研究。它在包括小鼠、豚鼠和非人灵长类动物在内的多种临床前物种中有效地降低了脑和脑脊液淀粉样蛋白β 的水平。 该化合物显示出剂量和时间依赖性降低淀粉样蛋白β 水平,使其成为阿尔茨海默病疾病修饰治疗的潜在候选药物 .

作用机制

AZD3839 通过抑制 BACE1 发挥作用,BACE1 是一种参与淀粉样前体蛋白加工和淀粉样蛋白β 肽形成的酶。通过抑制 BACE1,AZD3839 降低了淀粉样蛋白β 肽的产生,而淀粉样蛋白β 肽与阿尔茨海默病的发病机制有关。 该化合物对 BACE2 和组织蛋白酶 D 显示出选择性,分别具有 14 倍和 1000 多倍的选择性 .

生化分析

Biochemical Properties

Pinusolide interacts with the PAF receptor, inhibiting PAF-induced aggregation of rabbit platelets . This interaction is specific to PAF, as pinusolide does not inhibit aggregation induced by other molecules such as ADP, thrombin, and collagen .

Cellular Effects

Pinusolide has been shown to have significant effects on various types of cells. For instance, it has been found to suppress adipocyte differentiation in a dose-dependent manner . It does this by inhibiting the transcriptional activity of PPARγ, a key adipogenic transcription factor . Pinusolide also protects cells from apoptosis, likely by preventing the increase in intracellular calcium and cellular oxidation caused by stressors .

Molecular Mechanism

At the molecular level, pinusolide exerts its effects through binding interactions with specific biomolecules. For example, it binds to the PAF receptor, inhibiting PAF-induced aggregation of rabbit platelets . It also inhibits the transcriptional activity of PPARγ, thereby suppressing adipocyte differentiation .

Dosage Effects in Animal Models

In animal models, pinusolide has been shown to protect mice from PAF-induced lethality . The effective dose (ED50) values were found to be 1.1 mg/kg intravenously and 69 mg/kg orally

准备方法

AZD3839 是利用基于片段的筛选和基于结构的设计方法鉴定的。合成路线包括多个步骤,包括形成苯基嘧啶核心。 具体的反应条件和工业生产方法属于专有技术,未公开披露 .

相似化合物的比较

AZD3839 与其他 BACE1 抑制剂(如 LY2886721 和 MK-8931)进行比较。虽然所有这些化合物都靶向 BACE1,但 AZD3839 在其脑通透性和选择性方面是独特的。 它已在临床前模型中显示出有效降低淀粉样蛋白β 水平,使其成为进一步开发的有希望的候选药物 .

生物活性

Pinusolide is a labdane-type diterpene lactone derived from Biota orientalis, known for its diverse biological activities. This article explores the compound's pharmacological effects, including its role as a platelet-activating factor (PAF) receptor antagonist, neuroprotective properties, and potential applications in treating various diseases.

Pinusolide possesses a unique chemical structure characterized by an R,β-unsaturated butenolide ring, which is crucial for its biological activity. The structure-activity relationship (SAR) studies have identified specific functional groups that enhance its efficacy against PAF receptor binding. For instance, modifications at the C-19 position significantly influence the compound's inhibitory potency on PAF-induced platelet aggregation.

1. Platelet-Activating Factor Receptor Antagonism

Pinusolide is recognized as a potent antagonist of the PAF receptor, which plays a critical role in inflammatory responses and thrombosis.

- In Vitro Studies : Pinusolide demonstrated an IC50 value of approximately 5 µM in inhibiting PAF-induced platelet aggregation, with no significant effect on aggregation induced by other agents like ADP or thrombin .

- In Vivo Studies : It protected mice from lethality induced by PAF with an effective dose (ED50) of 1.1 mg/kg when administered intravenously .

2. Neuroprotective Effects

Research has shown that pinusolide exhibits neuroprotective properties against staurosporine (STS)-induced apoptosis in neuronal cells.

- Mechanism : It reduces intracellular calcium levels ([Ca²⁺]i) and oxidative stress markers, thus preventing apoptosis . In primary cultures of rat cortical cells, pinusolide treatment resulted in decreased nuclear condensation and reduced activation of caspase-3/7, indicating its potential for treating neurodegenerative disorders.

| Concentration (µM) | Effect on Apoptosis | [Ca²⁺]i Levels | SOD Activity |

|---|---|---|---|

| 5 | Reduced | Decreased | Increased |

3. Anti-inflammatory Properties

Pinusolide has been shown to inhibit inflammation in various models:

- Edema Model : Topical application of pinusolide at 2 mg/ear significantly reduced croton oil-induced ear edema in mice, demonstrating its anti-inflammatory effects .

- Mechanistic Insights : The compound's ability to inhibit PAF-mediated pathways suggests it could be beneficial in managing conditions characterized by excessive inflammation.

Case Studies and Clinical Implications

Recent studies have explored pinusolide's potential in clinical settings:

- Neurodegenerative Diseases : Given its protective effects against neuronal apoptosis, pinusolide may serve as a therapeutic agent for conditions like Alzheimer's disease.

- Pain Management : Case studies indicate that pinusolide could be effective in managing pain associated with osteoarthritis due to its anti-inflammatory properties .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of pinusolide:

属性

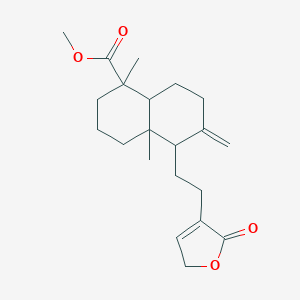

IUPAC Name |

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3/t16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKBZJAWPZXKJU-NLEAXPPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953637 | |

| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31685-80-0 | |

| Record name | Methyl (1S,4aR,5S,8aR)-5-[2-(2,5-dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31685-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinusolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031685800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinusolide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV7MVZ4Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 84 °C | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。